
Disilver(1+) tungstenbis(ylium)tetrakis(olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disilver(1+) tungstenbis(ylium)tetrakis(olate) is a complex compound that features a unique combination of silver and tungsten atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of silver and tungsten in the compound provides it with unique chemical and physical properties that can be exploited for various scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disilver(1+) tungstenbis(ylium)tetrakis(olate) typically involves the reaction of silver and tungsten precursors under controlled conditions. One common method involves the use of silver nitrate and tungsten hexachloride as starting materials. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed in a solvent such as acetonitrile. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Disilver(1+) tungstenbis(ylium)tetrakis(olate) involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels and more efficient mixing and heating systems. The purity of the starting materials and the control of reaction conditions are critical to ensure the consistent quality of the final product. Additionally, industrial production may involve the use of continuous flow reactors to improve the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Disilver(1+) tungstenbis(ylium)tetrakis(olate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Disilver(1+) tungstenbis(ylium)tetrakis(olate) include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane, and the reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Disilver(1+) tungstenbis(ylium)tetrakis(olate) depend on the specific reaction conditions. For example, oxidation reactions may produce higher oxidation state tungsten species, while reduction reactions may produce lower oxidation state silver species. Substitution reactions can result in the formation of new complexes with different ligands.
科学研究应用
Disilver(1+) tungstenbis(ylium)tetrakis(olate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive coatings and nanomaterials.
作用机制
The mechanism of action of Disilver(1+) tungstenbis(ylium)tetrakis(olate) involves its interaction with molecular targets and pathways in the system it is applied to. For example, in biological systems, the compound can interact with cellular membranes and proteins, leading to antimicrobial effects. The silver ions in the compound can disrupt bacterial cell walls and interfere with cellular processes, leading to cell death. In chemical reactions, the compound can act as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate.
相似化合物的比较
Disilver(1+) tungstenbis(ylium)tetrakis(olate) can be compared with other similar compounds, such as:
Silver complexes: These compounds also contain silver ions and have similar antimicrobial properties.
Tungsten complexes: These compounds contain tungsten atoms and are used in various catalytic applications.
Mixed metal complexes: These compounds contain multiple metal atoms and have unique properties that can be exploited for various applications.
The uniqueness of Disilver(1+) tungstenbis(ylium)tetrakis(olate) lies in its combination of silver and tungsten atoms, which provides it with a unique set of properties that are not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
Ag2H4O4W |
|---|---|
分子量 |
467.61 g/mol |
IUPAC 名称 |
disilver;tungsten(2+);tetrahydroxide |
InChI |
InChI=1S/2Ag.4H2O.W/h;;4*1H2;/q2*+1;;;;;+2/p-4 |
InChI 键 |
OOJUXLFAUOHDHG-UHFFFAOYSA-J |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Ag+].[Ag+].[W+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511904.png)
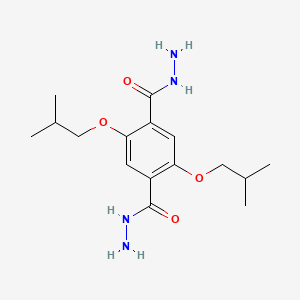
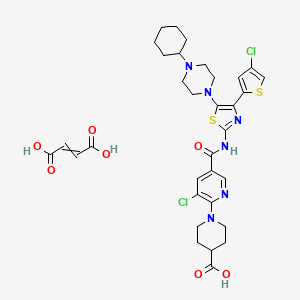
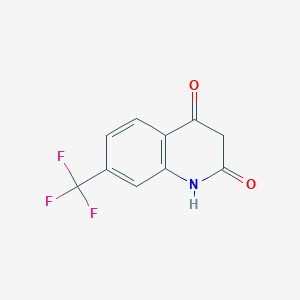
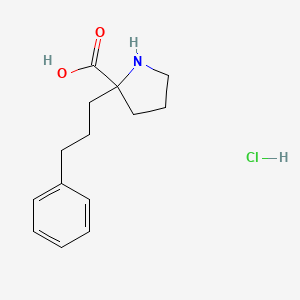

![2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12511934.png)

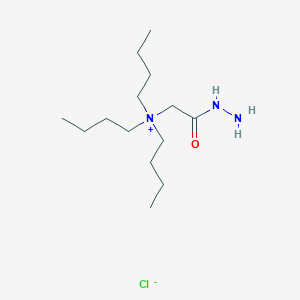
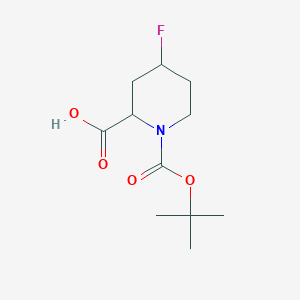
![Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate](/img/structure/B12511951.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12511972.png)
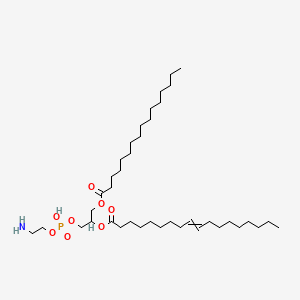
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)
